molecular formula C20H14Cl2N2O B2851848 1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338786-87-1

1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2851848
CAS No.: 338786-87-1
M. Wt: 369.25
InChI Key: VZXWOARPDCCVIT-UHFFFAOYSA-N
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Description

The compound 1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry research. Benzimidazole is a privileged scaffold in drug discovery, known for its wide array of pharmacological activities and presence in numerous clinically used therapeutic agents . This nucleus is a fundamental structural component in various classes of drugs, including proton pump inhibitors, anthelmintics, and antihypertensives . Structural analogues of this compound, which feature the benzimidazole core substituted at the 1- and 2- positions, have been extensively studied for their potential biological effects. Specifically, derivatives with lipophilic aryl moieties at the 2-position, such as a phenyl group, and specific substitutions at the 1-position have demonstrated potent analgesic and anti-inflammatory activities in research settings . Furthermore, closely related molecules where the benzimidazole ring replaces the imidazole ring in classic antifungal agents like miconazole and econazole have shown a notable profile of antibacterial activity in scientific studies . The (2,6-dichlorobenzyl)oxy moiety is a structurally significant feature seen in various bioactive compounds and is a key group of interest for researchers exploring structure-activity relationships. This compound serves as a valuable chemical tool for scientists exploring new chemical entities in areas such as infectious disease, inflammation, and oncology research, as well as for probing the structure and function of biological targets.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-16-9-6-10-17(22)15(16)13-25-24-19-12-5-4-11-18(19)23-20(24)14-7-2-1-3-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXWOARPDCCVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves the reaction of 2-phenyl-1H-benzimidazole with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(2,6-Dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,6-Dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[(2,6-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

  • Structure : Differs by a nitro group at position 6 of the benzimidazole core.
  • Properties: Molecular weight: 414.2 g/mol (vs. ~378.2 g/mol for the non-nitro compound). LogP (XLogP3): 6.1, indicating high lipophilicity. Reduced solubility due to the nitro group’s electron-withdrawing effects.

1-[2-(2,6-Dichlorobenzyloxy)-2-(2-furyl)ethyl]-1H-benzimidazole

  • Structure : Features a furyl group at position 2 instead of phenyl.
  • Single-crystal X-ray data (from ) reveal planarity in the benzimidazole core, critical for target binding.
Compound Substituent (Position) Molecular Weight (g/mol) Key Functional Groups LogP
Target Compound Phenyl (2), Cl₂-benzyloxy (1) ~378.2 Benzimidazole, Cl₂-benzyloxy ~5.5*
6-Nitro Analog Phenyl (2), NO₂ (6) 414.2 Nitro, Cl₂-benzyloxy 6.1
Furyl Analog Furyl (2) ~400.0* Furyl, Cl₂-benzyloxy ~4.8*

*Estimated based on structural similarities.

Imidazole Derivatives (Non-Benzimidazoles)

Isoconazole Nitrate

  • Structure : Imidazole core with 2,6-dichlorobenzyloxy and 2,4-dichlorophenyl groups.
  • Properties :
    • Class II BCS (low solubility, high permeability) .
    • Broad-spectrum antifungal activity against Candida spp. and dermatophytes.
  • Synthesis : Alkylation of imidazole with 2,6-dichlorobenzyl bromide; low yields (33%) due to competing side reactions .

Bifonazole

  • Structure : Unsubstituted benzyl group vs. dichlorinated benzyl in the target compound.
  • Properties :
    • Higher solubility than dichlorinated analogs due to lack of halogenation.
    • Clinically used for dermatophytosis.
Compound Core Structure Key Substituents BCS Class Antifungal Spectrum
Target Compound Benzimidazole 2,6-Cl₂-benzyloxy, phenyl Unknown Inferred broad-spectrum
Isoconazole Nitrate Imidazole 2,6-Cl₂-benzyloxy, 2,4-Cl₂-phenyl II Candida, dermatophytes
Bifonazole Imidazole Benzyl II/III* Dermatophytes, Malassezia

Pharmacological and Physicochemical Insights

  • Solubility : The target compound’s dichlorinated benzyl group and phenyl substituent suggest low aqueous solubility, akin to isoconazole nitrate (BCS II).
  • Antifungal Potential: While imidazoles like isoconazole target fungal cytochrome P450 enzymes, benzimidazoles may inhibit tubulin polymerization (e.g., albendazole analogs) .
  • Impurity Profiles : Impurities in related compounds (e.g., miconazole nitrate in ) highlight the need for stringent purification in pharmaceutical synthesis .

Biological Activity

1-[(2,6-Dichlorobenzyl)Oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound belongs to a class of nitrogenous heterocycles that have shown significant promise in medicinal chemistry due to their diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1-[(2,6-dichlorophenyl)methoxy]-2-phenylbenzimidazole
  • Molecular Formula : C20H14Cl2N2O
  • CAS Number : 338786-91-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has demonstrated significant inhibitory effects against various bacterial and fungal strains. Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
    • The Minimum Inhibitory Concentration (MIC) values for this compound are competitive with standard antimicrobial agents, indicating its potential as a therapeutic agent .
  • Mechanism of Action :
    • The antimicrobial effects are believed to stem from the compound's ability to inhibit specific enzymes and proteins essential for microbial survival. This disruption of biological processes leads to cell death or growth inhibition in target organisms .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with other benzimidazole derivatives is useful:

Compound NameActivity TypeMIC (μg/ml)Reference
MiconazoleAntifungal50
ClotrimazoleAntifungal25
1-[(2,6-Dichlorobenzyl)Oxy]-2-phenyl-1H-benzimidazoleAntimicrobialVaries (competitive)

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzimidazole derivatives, including our compound of interest:

  • In vitro Studies :
    • A study conducted by Luo et al. synthesized various benzimidazole derivatives and tested them against multiple bacterial strains. The results indicated that compounds similar to 1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-benzimidazole exhibited promising antibacterial activity with MIC values comparable to established antibiotics .
  • Structure-Activity Relationship (SAR) :
    • Research has shown that modifications on the benzimidazole scaffold can significantly alter biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency . The SAR studies suggest that the dichlorobenzyl group is crucial for the observed bioactivity.

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